![molecular formula C15H20N4O B7511703 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)
3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DPU-1, is a small molecule that has been studied for its potential use in treating various diseases. This molecule has been shown to have promising effects in scientific research, specifically in the areas of cancer and inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of a protein called STAT3, which is involved in cell growth and inflammation. By inhibiting STAT3, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea may be able to slow the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
In addition to its potential use in treating cancer and inflammatory diseases, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been studied for its effects on the body's biochemical and physiological processes. Studies have shown that 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to reduce the production of inflammatory cytokines, which are involved in the body's immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines. Additionally, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. However, one limitation of using 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in treating diseases.
Future Directions
There are several potential future directions for research on 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One area of interest is in further understanding its mechanism of action, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Additionally, researchers may explore the use of 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in combination with other drugs or therapies to enhance its effectiveness. Finally, there is potential for the development of new analogues of 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea that may have improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves a multi-step process that begins with the reaction of 2,3-dimethylphenyl isocyanate with methyl hydrazine. This reaction produces the intermediate product, 3-(2,3-dimethylphenyl)-1-methyl-1-hydrazinourea. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxaldehyde to produce the final product, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied extensively for its potential use in treating cancer and inflammatory diseases. In cancer research, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-6-5-7-14(12(11)2)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJGVDGHVTYFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)CC2=CN(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.